molecular formula C8H11BrN2S B1466762 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1465666-11-8

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine

Cat. No.: B1466762
CAS No.: 1465666-11-8
M. Wt: 247.16 g/mol
InChI Key: IENHVNMEZKSNNB-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a synthetically versatile azetidine ring, a four-membered nitrogen-containing heterocycle that is a key pharmacophore in modern drug design . The constrained structure of the azetidine ring is valued for its ability to improve the physicochemical and metabolic properties of drug candidates. The molecule is further functionalized with a 4-bromothiophene moiety, a common heteroaromatic group in pharmaceutical research that can act as a handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions . Azetidine-containing compounds are recognized for a wide spectrum of pharmacological activities beyond their classic antibiotic role . Research into analogous structures has demonstrated their potential as antitumor agents, with some derivatives acting as potent tubulin polymerization inhibitors, mimicking the activity of combretastatin A-4 to disrupt mitosis and induce apoptosis in cancer cells . Furthermore, azetidine scaffolds are frequently employed in the synthesis of conformationally restricted amino acid analogues and peptides, making them valuable tools for probing biological pathways and developing new therapeutic agents . This combination of features makes 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine a promising intermediate for researchers developing novel compounds for various biological investigations.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-6-1-8(12-5-6)4-11-2-7(10)3-11/h1,5,7H,2-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHVNMEZKSNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Methyl 4-Bromothiophene-2-carboxylate

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine commonly begins with the preparation of methyl 4-bromothiophene-2-carboxylate , a key intermediate.

Yield Reaction Conditions Experimental Procedure Summary
90-100% Esterification with sulfuric acid in methanol; 25-65°C; 10-17 h reflux 4-Bromo-2-thiophenecarboxylic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise. The mixture is refluxed for 10-17 hours. After cooling, the solution is neutralized, extracted with organic solvents, dried, and concentrated to yield the methyl ester as a yellow oil or solid. This step is reproducible with yields close to quantitative (90-100%).
91-98% Reaction with thionyl chloride in methanol; reflux; 2-8 h 4-Bromo-2-thiophenecarboxylic acid is reacted with thionyl chloride in dry methanol at reflux temperature for 2-8 hours. The reaction mixture is then quenched with water, neutralized, and extracted. The crude methyl ester is obtained as a pale yellow oil with yields between 91-98%.

These methods are well-documented and provide high yields of the methyl ester intermediate, which is crucial for the subsequent steps.

Formation of the Azetidin-3-amine Moiety

The azetidin-3-amine ring is typically introduced via nucleophilic substitution or reductive amination strategies involving the methyl 4-bromothiophene-2-carboxylate or its derivatives.

  • One common approach is the reduction of the ester to the corresponding aldehyde or alcohol , followed by reaction with azetidine derivatives or amines under controlled conditions.
  • Alternatively, direct alkylation of azetidin-3-amine with a bromomethyl derivative of the thiophene ring can be performed.

While specific detailed procedures for this step are less frequently published directly for this compound, analogous syntheses of azetidine derivatives suggest:

Step Typical Reagents Conditions Notes
Bromomethylation of methyl 4-bromothiophene-2-carboxylate NBS (N-bromosuccinimide), light or radical initiator Room temperature to reflux Introduces bromomethyl group at thiophene 2-position
Nucleophilic substitution Azetidin-3-amine, base (e.g., K2CO3) Polar aprotic solvent (DMF, DMSO), 50-80°C Azetidine nitrogen attacks bromomethyl group to form the target compound

This sequence results in the formation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine with moderate to good yields depending on reaction conditions and purification methods.

Palladium-Catalyzed Cross-Coupling Reactions (Optional Functionalization)

In some synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to modify the thiophene ring or introduce the azetidine moiety indirectly.

Catalyst System Conditions Yield Notes
PdCl2(dppf), KOAc, pinacol boronate ester 1,4-Dioxane, 85°C, 40 h ~90% for boronate formation Used to prepare boronate esters from methyl 4-bromothiophene-2-carboxylate for further coupling
Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 70°C, 2-66 h 47-66% Cross-coupling with amines or azetidine derivatives

These reactions allow for structural diversification and optimization of the target molecule's properties.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Remarks
Esterification 4-Bromo-2-thiophenecarboxylic acid Methanol, H2SO4, reflux 10-17 h 90-100 High purity methyl ester obtained
Esterification (alternative) 4-Bromo-2-thiophenecarboxylic acid Thionyl chloride, methanol, reflux 2-8 h 91-98 Efficient ester formation
Bromomethylation Methyl 4-bromothiophene-2-carboxylate NBS, light or radical initiator Not specified Introduces bromomethyl group
Nucleophilic substitution Bromomethyl derivative + azetidin-3-amine Base, polar aprotic solvent, 50-80°C Moderate to good Forms final azetidin-3-amine derivative
Pd-catalyzed coupling (optional) Methyl 4-bromothiophene-2-carboxylate Pd catalyst, base, dioxane, 70-85°C 47-90 For structural modifications

Research Findings and Notes

  • The esterification of 4-bromothiophenecarboxylic acid to its methyl ester is a robust and high-yielding step essential for downstream modifications.
  • Thionyl chloride-mediated esterification is preferred when anhydrous conditions are required.
  • The introduction of the azetidine ring is generally achieved through nucleophilic substitution on a bromomethyl intermediate, which requires careful control of reaction conditions to avoid side reactions.
  • Palladium-catalyzed cross-coupling reactions provide versatility in modifying the thiophene ring or installing the azetidine moiety, though reaction times can be long (up to 66 hours) and yields vary.
  • Purification typically involves extraction, drying over MgSO4 or Na2SO4, and chromatographic techniques such as silica gel column chromatography.

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in various therapeutic applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine are best contextualized against related azetidin-3-amine derivatives and bromine-containing heterocycles. Below is a comparative analysis based on molecular features, applications, and available

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Reference
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine C₈H₁₁BrN₂S 4-Bromothiophen-2-ylmethyl, azetidin-3-amine 255.16 Potential bioactivity in CNS targeting (inferred)
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine C₁₀H₁₄N₂O₃S 4-Methoxybenzenesulfonyl 242.30 Sulfonamide group enhances metabolic stability; used in protease inhibitor studies
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 4-Trifluoromethylphenyl 216.21 Lipophilic CF₃ group improves membrane permeability; explored in kinase inhibitors
1-(1-(4-Methoxybenzyl)piperidin-4-yl)azetidin-3-amine C₁₆H₂₅N₃O 4-Methoxybenzyl-piperidinyl 275.39 Dual heterocyclic system for GPCR modulation; predicted pKa = 9.33
(4-Bromothiophen-2-yl)methylamine C₆H₈BrNS 4-Bromothiophen-2-ylmethyl, methyl 206.10 Simpler analog; precursor for Suzuki couplings
4-(4-Bromophenyl)-thiazol-2-amine C₉H₇BrN₂S 4-Bromophenyl, thiazole 255.14 Anticandidal and antitubercular activity demonstrated

Structural and Electronic Differences

  • Bromothiophene vs. Bromophenyl: The target compound’s 4-bromothiophene group confers distinct electronic properties compared to bromophenyl derivatives (e.g., 4-(4-Bromophenyl)-thiazol-2-amine).
  • Azetidin-3-amine Core : Unlike larger cyclic amines (e.g., piperidine in ), the azetidine ring imposes torsional strain, which can enhance receptor selectivity.

Biological Activity

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a chemical compound characterized by its unique structure, which includes a bromothiophene moiety attached to an azetidine ring. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry due to its potential therapeutic applications.

The biological activity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is primarily attributed to its ability to interact with specific molecular targets within biological pathways. These interactions can modulate various biological processes, making the compound relevant for therapeutic applications. The precise molecular targets and pathways involved remain under investigation, but initial studies suggest that the compound may influence enzyme activity and receptor interactions, potentially leading to anti-inflammatory or antibacterial effects.

Antibacterial Properties

Research indicates that compounds similar to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine exhibit antibacterial activity, particularly against strains resistant to conventional antibiotics. For instance, studies have shown that certain derivatives with similar structures can inhibit the growth of bacteria by targeting metallo-beta-lactamase enzymes, which are crucial for bacterial resistance mechanisms . The presence of the bromothiophene moiety is believed to enhance binding affinity to these targets.

Antimalarial Activity

In vitro studies have demonstrated that related compounds possess significant antimalarial properties against Plasmodium falciparum, the causative agent of malaria. One study highlighted a derivative that showed promising results in inhibiting parasite growth while exhibiting minimal toxicity in murine models . This suggests that 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine could be explored further for its potential in malaria treatment.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. Below is a summary of key findings:

StudyCompound EvaluatedBiological ActivityKey Findings
1-(4-Bromothiophen-2-yl)methylamineAntibacterialEffective against multi-drug resistant strains
Derivative A (similar structure)AntimalarialIC50 = 0.40 µM against P. falciparum
Derivative B (related compound)Anti-inflammatoryInhibition of iNOS and COX-2 expression

These findings underscore the potential of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine as a candidate for further development in treating bacterial infections and malaria.

Q & A

Q. What are the standard synthetic routes for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine?

The synthesis typically involves two key steps: (1) functionalization of the thiophene ring with bromine at the 4-position and (2) alkylation of the azetidine ring. For example, bromination of thiophene derivatives is achieved using N-bromosuccinimide (NBS) under controlled conditions (60–80°C, inert atmosphere), followed by coupling with azetidin-3-amine via nucleophilic substitution. Solvents like dichloromethane or DMF and catalysts such as potassium carbonate are often employed to optimize yield (~60–75%) and purity (>95%) .

Q. How is this compound characterized spectroscopically?

Routine characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, azetidine NH2_2 at δ 1.8–2.2 ppm).
  • IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and 600–650 cm1^{-1} (C-Br stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 259.12 (M+^+) to verify molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are common chemical reactions involving this compound?

The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids), while the azetidine amine group participates in nucleophilic acylations or Schiff base formations. Reaction conditions vary: Pd(PPh3_3)4_4 for couplings (80°C, toluene), and acetic anhydride for acetylation (room temperature, THF) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved?

Discrepancies arise from dynamic processes (e.g., ring puckering in azetidine) or crystallographic disorder. Use:

  • Variable-temperature NMR to probe conformational changes.
  • X-ray crystallography (via SHELX programs) to resolve absolute configuration. SHELXL refinement can model disorder and thermal parameters, ensuring accurate structural assignments .

Q. What strategies optimize reaction conditions for derivatization?

Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For example:

  • A central composite design for Suzuki coupling identified optimal Pd(OAc)2_2 loading (2 mol%) and temperature (90°C), improving yield from 50% to 82%.
  • Response surface models (RSM) correlate solvent polarity (e.g., DMF vs. THF) with reaction efficiency .

Q. How to determine the compound’s mechanism of action in biological systems?

  • In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., ATP-binding pockets).
  • SAR studies : Compare activity of analogs (e.g., fluoro- or chloro-substituted derivatives) to identify critical substituents .

Q. How to address stability issues under physiological conditions?

Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C).
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation kinetics .

Q. What computational methods predict reactivity sites for functionalization?

  • DFT calculations (Gaussian 16): Calculate Fukui indices to identify nucleophilic/electrophilic centers.
  • Molecular electrostatic potential (MEP) maps highlight regions prone to halogen bonding or hydrogen bonding .

Q. How to resolve enantiomeric mixtures during synthesis?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol mobile phases.
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .

Data-Driven Insights

Q. How to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Data table : Compare MIC values of derivatives against S. aureus:
SubstituentMIC (μg/mL)
-Br (parent)8.2
-Cl12.4
-CF3_34.1
  • Multivariate regression identifies electronegativity (Hammett σ) as a key predictor of activity (R2^2 = 0.89) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Reactant of Route 2
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1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine

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